Nct-501 -

Nct-501

Catalog Number: EVT-276905
CAS Number:
Molecular Formula: C21H32N6O3
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NCT-501 is a potent and selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) []. It belongs to a novel series of theophylline-based analogs designed for scientific research on ALDH1A1 []. ALDH1A1 is an enzyme that plays a crucial role in detoxifying reactive aldehydes and has been implicated in various physiological and pathological processes, including cancer development and drug resistance [, , ]. NCT-501 serves as a valuable tool to investigate the role of ALDH1A1 in these processes.

FDP-lysine

  • Compound Description: FDP-lysine is an advanced lipoxidation end-product (ALE) derived from acrolein. It accumulates in retinal Müller glia during diabetes. []
  • Relevance: NCT-501, an ALDH1A1 inhibitor, was shown to trigger FDP-lysine accumulation and reduce cell viability in cultured Müller glia, suggesting a role for ALDH1A1 in FDP-lysine detoxification. [] This suggests that FDP-lysine is a substrate of ALDH1A1 and therefore structurally related to NCT-501 which inhibits this enzyme.

Olaparib

  • Compound Description: Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used to treat ovarian cancer. []
  • Relevance: Studies have shown that NCT-501 synergizes with olaparib in killing ovarian cancer cells with BRCA2 mutations, both in vitro and in vivo. [] This suggests that both compounds target related pathways involved in DNA repair and tumor survival, making their mechanisms of action indirectly related.

Paclitaxel (specifically nab-paclitaxel)

  • Compound Description: Paclitaxel is a chemotherapy medication used to treat various cancers. Nab-paclitaxel is a nanoparticle albumin–bound formulation of paclitaxel. []
  • Relevance: Research indicates that NCT-501 exhibits synergistic effects with nab-paclitaxel in an organoid model of a stem-like subtype of intrahepatic cholangiocarcinoma. [] This suggests that both NCT-501 and nab-paclitaxel target different pathways important for the survival of this specific cancer subtype.
Source and Classification

Nct-501 is classified as a small molecule inhibitor derived from theophylline-based analogs. It was developed through a quantitative high-throughput screening campaign aimed at identifying effective ALDH1A1 inhibitors. The compound's molecular weight is approximately 416.5 g/mol, and it exhibits high selectivity for ALDH1A1 over other isozymes such as ALDH3A1, ALDH1B1, and ALDH2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nct-501 involves several key steps, primarily utilizing theophylline derivatives. The process begins with the identification of hits from high-throughput screening, followed by structural modifications to enhance potency and pharmacokinetic properties. Notable synthetic routes include:

  • Formation of Amides: This involves coupling reactions with various amines under microwave irradiation conditions to improve efficiency.
  • Suzuki Coupling Reactions: Used to introduce carbocycles at specific positions on the molecule, requiring elevated temperatures and polar solvents for optimal yields .

These methods allow for rapid exploration of structure-activity relationships at various positions on the compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of Nct-501 features a complex arrangement that includes a theophylline core modified with various substituents to enhance its inhibitory activity against ALDH1A1. Key structural data include:

  • Molecular Formula: C_{22}H_{25}N_{3}O_{4}
  • Molecular Weight: 416.5 g/mol
  • Key Functional Groups: Amide linkages, aromatic rings, and heterocycles that contribute to its binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

Nct-501 undergoes selective chemical reactions primarily related to its inhibition of ALDH1A1. The compound demonstrates:

  • Inhibition Assays: It exhibits an IC50 value of approximately 40 nM against ALDH1A1, indicating strong binding affinity.
  • Selectivity Profiles: The compound shows significantly reduced activity against other isoforms like ALDH3A1 and ALDH2, making it a targeted therapeutic agent .
Mechanism of Action

Process and Data

The mechanism by which Nct-501 exerts its effects involves:

  • Binding to ALDH1A1: The compound binds to the active site of ALDH1A1, inhibiting its enzymatic activity.
  • Impact on Biochemical Pathways: By inhibiting this enzyme, Nct-501 disrupts the metabolism of reactive aldehydes, leading to reduced proliferation of cancer stem cells and potentially enhancing the effectiveness of existing chemotherapy agents .

Pharmacokinetic studies suggest that Nct-501 has favorable absorption characteristics when administered intraperitoneally, with rapid metabolic processing in the liver.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nct-501 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).
  • Stability: Demonstrates stability under physiological conditions, which is crucial for its application in biological studies.
  • Bioavailability: High bioavailability observed in preclinical studies indicates potential for effective dosing regimens in therapeutic contexts .
Applications

Scientific Uses

Nct-501 has significant applications in scientific research, particularly in cancer biology:

  • Cancer Research: Utilized extensively to study cancer stem cell populations where ALDH1A1 is a biomarker for aggressiveness and treatment resistance.
  • Therapeutic Development: Investigated as a potential therapeutic agent for various malignancies including ovarian cancer and head and neck cancers due to its ability to sensitize resistant cells to chemotherapy .
Introduction to ALDH1A1 and Its Pathophysiological Role

ALDH Superfamily: Biochemical Functions and Isozyme Diversity

Aldehyde dehydrogenases (ALDHs) constitute a family of 19 human NAD(P)⁺-dependent enzymes that catalyze aldehyde oxidation to carboxylic acids. These enzymes perform critical detoxification functions by eliminating reactive aldehydes generated from endogenous metabolism (lipid peroxidation, amino acid catabolism) and exogenous sources (environmental toxins, chemotherapeutic agents) [1] [3]. The ALDH1 subfamily includes three cytosolic retinaldehyde-metabolizing isozymes (ALDH1A1, ALDH1A2, ALDH1A3) with distinct tissue distributions. ALDH1A1 demonstrates the broadest expression profile, occurring in liver, kidney, brain, and mammary tissues, and exhibits unique catalytic efficiency for both all-trans- and 9-cis-retinal oxidation [3] [8]. Its tetrameric structure contains an NAD⁺-binding pocket (residues 8-135, 159-270), catalytic domain (271-470), and oligomerization region (140-158, 486-459) [6].

Table 1: Key ALDH Isozymes Relevant to Oncology

IsozymePreferred SubstratesSubcellular LocalizationPrimary TissuesCancer Relevance
ALDH1A1Retinal, lipid peroxidation aldehydesCytosolLiver, kidney, breast, lungCSC marker, chemoresistance
ALDH1A3RetinalCytosolKidney, lung, breastCSC maintenance, poor prognosis
ALDH3A1Aromatic aldehydesCytosol/NucleusStomach, cornea, lungOxidative stress protection
ALDH2AcetaldehydeMitochondriaLiver, heartAlcohol metabolism, cardioprotection

ALDH1A1 in Cellular Homeostasis: Retinoic Acid Metabolism and Detoxification

ALDH1A1 serves as the primary cytosolic catalyst for irreversible retinal oxidation to retinoic acid (RA), a potent transcriptional regulator. RA binds retinoic acid receptors (RAR/RXR) to control expression of >500 genes governing cell differentiation, proliferation, and embryonic development [3] [8]. Beyond retinoid metabolism, ALDH1A1 detoxifies cytotoxic aldehydes like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) generated during lipid peroxidation. This function maintains redox equilibrium by preventing protein adduct formation and mitochondrial dysfunction [6] [7]. During oxidative stress, ALDH1A1 upregulation constitutes a cytoprotective adaptation—a mechanism co-opted by malignancies to survive therapeutic insults [9].

ALDH1A1 Overexpression in Malignancies: Association With Cancer Stem Cells (CSCs) and Chemoresistance

Elevated ALDH1A1 expression correlates with aggressive tumor phenotypes across diverse carcinomas. Immunohistochemical analyses reveal overexpression in 20-40% of breast, ovarian, lung, and gastrointestinal malignancies, where it independently predicts reduced overall survival [3] [6]. Mechanistically, ALDH1A1 enriches CSC subpopulations through:

  • RA-dependent pathways: Activating β-catenin/TCF, USP28/MYC, and HIF-1α/VEGF signaling to sustain self-renewal and angiogenesis [3] [7]
  • Therapy resistance: Detoxifying chemotherapeutic aldehydes (e.g., cyclophosphamide metabolites) and mitigating radiation-induced reactive oxygen species (ROS) [6] [9]
  • Stemness maintenance: Regulating key transcription factors (OCT4, NANOG, SOX2) via RA synthesis in CSCs [7] [8]In triple-negative breast cancer (TNBC) models, ALDH1A1⁺ cells exhibit 50-fold greater tumor-initiating capacity and survive doses of paclitaxel or radiation that eliminate ALDH1A1⁻ populations [9].

ALDH1A1 as a Therapeutic Target: Implications in Oncology, Metabolic Disorders, and Inflammation

Pharmacological ALDH1A1 inhibition represents a promising CSC-directed strategy to overcome chemoresistance. Unlike broad-spectrum ALDH inhibitors (disulfiram, DEAB), selective agents minimize off-target effects on essential aldehyde metabolism [1] [5]. Emerging evidence also implicates ALDH1A1 in:

  • Metabolic diseases: Regulating adipogenesis and hepatic lipid metabolism in obesity models [6]
  • Inflammatory disorders: Modulating immune cell differentiation via RA in Crohn’s disease [1]
  • Tumor microenvironment: Acidifying extracellular pH to promote myeloid-derived suppressor cell (MDSC) expansion in breast cancer [7]These multifaceted roles establish ALDH1A1 as a compelling target for oncologic and non-oncologic therapeutics [1] [3] [6].

Properties

Product Name

Nct-501

IUPAC Name

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione

Molecular Formula

C21H32N6O3

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3

InChI Key

FSXIBBYWVGWQJL-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4

Solubility

Soluble in DMSO, not in water

Synonyms

NCT-501; NCT501; NCT 501.

Canonical SMILES

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.